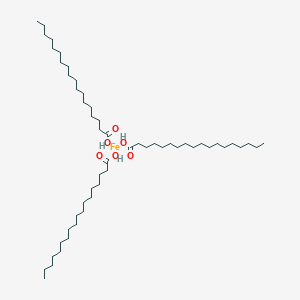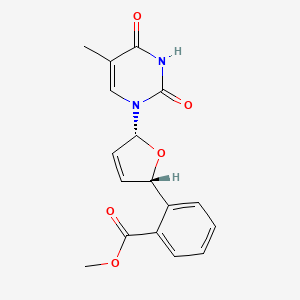
5'-Benzoyl-2',3'-didehydro-3'-deoxythymidine(5'-benzoyl-d4t)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine, also known as 5’-benzoyl-d4T, is a synthetic nucleoside analog. It is structurally related to thymidine and is used primarily as a reference standard in pharmaceutical research. This compound is a derivative of stavudine, an antiretroviral medication used to treat HIV/AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine typically involves the use of 5-methyluridine as a starting material. The process includes several key steps:
Mesylation: 5-methyluridine is treated with mesyl chloride in the presence of an organic base to mesylate the 2’,3’, and 5’ hydroxy groups.
Formation of Anhydro Compound: The mesylated product is treated with hydroxide to form the 2,2’-anhydro compound.
Benzoate Substitution: The 5’-mesyl group is displaced with benzoate anion, followed by hydrobromination to yield the 5’-benzoyl-2’-bromo compound.
Reduction: The 5’-benzoyl-2’-bromo compound is reduced in the presence of zinc to produce the 5’-benzoate ester of d4T.
Deprotection: The final step involves deprotecting the 5’-benzoate ester to obtain 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine.
Industrial Production Methods
The industrial production of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine follows a similar synthetic route but is optimized for large-scale production. This involves the use of efficient and practical deprotection, isolation, and purification procedures to ensure high yield and purity .
Analyse Des Réactions Chimiques
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like zinc to yield reduced derivatives.
Substitution: The benzoate group can be substituted with other functional groups using appropriate nucleophiles.
Common reagents used in these reactions include mesyl chloride, hydroxide, benzoate anion, and zinc. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for the analysis and quality control of stavudine and related compounds.
Biological Studies: This compound is used in studies investigating the mechanisms of action and metabolism of nucleoside analogs.
Medicinal Chemistry: Researchers use it to develop and test new antiretroviral drugs and other therapeutic agents.
Industrial Applications: It is employed in the synthesis of other nucleoside analogs and related compounds
Mécanisme D'action
The mechanism of action of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine involves its incorporation into DNA during replication. This incorporation leads to chain termination, thereby inhibiting the replication of viral DNA. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes. The pathways involved in its action are similar to those of other nucleoside analogs used in antiviral therapy .
Comparaison Avec Des Composés Similaires
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is similar to other nucleoside analogs such as:
Stavudine (d4T): Both compounds share a similar structure, but 5’-benzoyl-d4T has a benzoyl group at the 5’ position.
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, differing in its chemical structure and specific functional groups.
Lamivudine (3TC): A nucleoside analog with a different structure but similar antiviral activity.
The uniqueness of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine lies in its specific modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C17H16N2O5 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
methyl 2-[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-9-19(17(22)18-15(10)20)14-8-7-13(24-14)11-5-3-4-6-12(11)16(21)23-2/h3-9,13-14H,1-2H3,(H,18,20,22)/t13-,14+/m0/s1 |
Clé InChI |
LBVJKAPOOKVMOI-UONOGXRCSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C3=CC=CC=C3C(=O)OC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




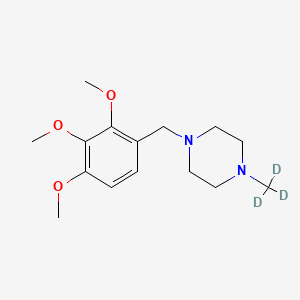
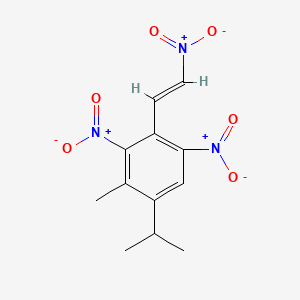

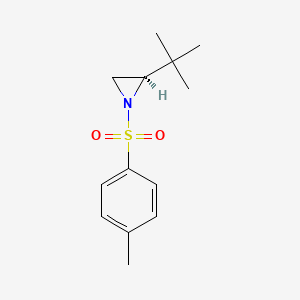
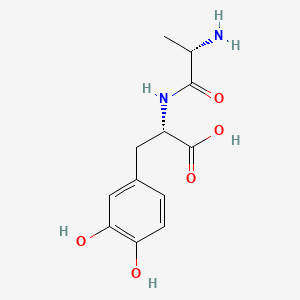
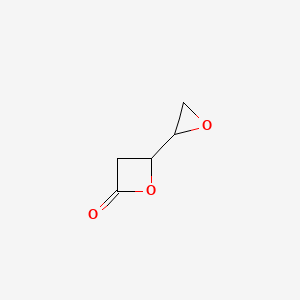
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
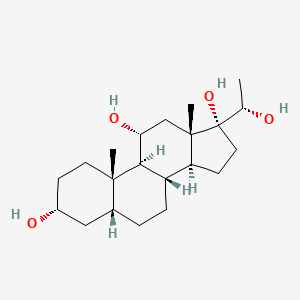


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
